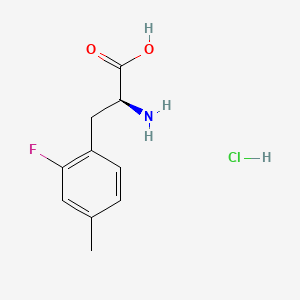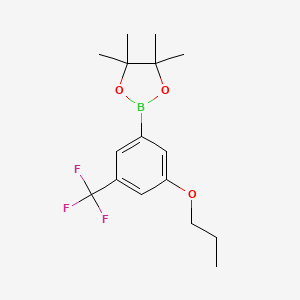
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate aryl halide under palladium-catalyzed conditions. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale Suzuki-Miyaura cross-coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can undergo various types of reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to the corresponding borane using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides in the presence of a palladium catalyst.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Aryl-substituted boronic esters.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs for cancer therapy.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the palladium center. This process is followed by reductive elimination to form the desired carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 3,5-Dimethylphenylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in cross-coupling reactions. The propoxy group also adds steric hindrance, influencing the compound’s behavior in various chemical reactions.
Propiedades
Fórmula molecular |
C16H22BF3O3 |
|---|---|
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[3-propoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BF3O3/c1-6-7-21-13-9-11(16(18,19)20)8-12(10-13)17-22-14(2,3)15(4,5)23-17/h8-10H,6-7H2,1-5H3 |
Clave InChI |
CHRAQTVXXSQUOE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


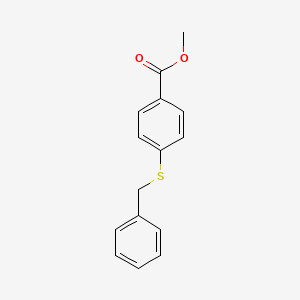
![[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;bromopalladium(1+)](/img/structure/B14024631.png)
![2,4-Dichloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14024643.png)


![4'-Chloro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024676.png)

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)-2,2-dimethylpropan-1-amine hydrochloride](/img/structure/B14024683.png)
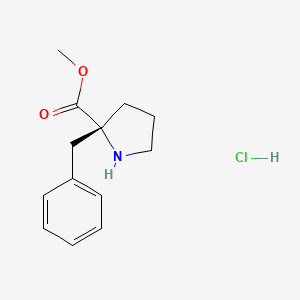
![2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride](/img/structure/B14024691.png)
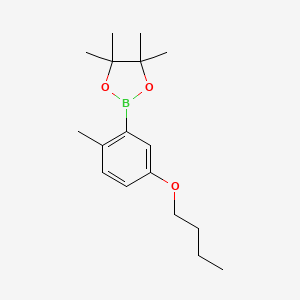
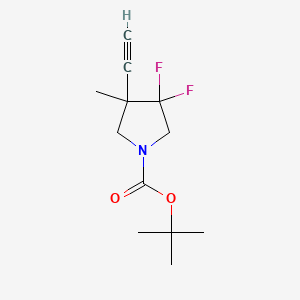
![Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B14024710.png)
